Isooctadecenoic acid

Physicochemical Properties Material Handling Formulation Science

Isooctadecenoic acid (CAS 37343-44-5), also known as (E)-16-methylheptadec-2-enoic acid, is a C18 branched-chain monounsaturated fatty acid with the molecular formula C18H34O2 and a molecular weight of approximately 282.46 g/mol. It is characterized by a single trans double bond at the C2 position and an iso-branched methyl group at the C16 position, which distinguishes it from common straight-chain C18 fatty acids like oleic and stearic acid.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 37343-44-5
Cat. No. B12646736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctadecenoic acid
CAS37343-44-5
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C18H34O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h14,16-17H,3-13,15H2,1-2H3,(H,19,20)/b16-14+
InChIKeyBNRRFUKDMGDNNT-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isooctadecenoic Acid (CAS 37343-44-5): Technical Overview and Procurement Considerations


Isooctadecenoic acid (CAS 37343-44-5), also known as (E)-16-methylheptadec-2-enoic acid, is a C18 branched-chain monounsaturated fatty acid with the molecular formula C18H34O2 and a molecular weight of approximately 282.46 g/mol [1]. It is characterized by a single trans double bond at the C2 position and an iso-branched methyl group at the C16 position, which distinguishes it from common straight-chain C18 fatty acids like oleic and stearic acid [2]. The compound is typically supplied as a liquid at ambient temperature and is utilized in specialized industrial and research applications where its unique structural features impart distinct physicochemical properties [3].

Why Straight-Chain or Saturated C18 Analogs Cannot Replace Isooctadecenoic Acid in Critical Applications


Isooctadecenoic acid's combination of a branched alkyl chain and a C2 trans double bond imparts a unique set of physicochemical properties—including a lower melting point, altered oxidative stability, and distinct surface activity—that are not achievable with straight-chain or saturated C18 fatty acids like oleic, stearic, or isostearic acid [1]. Substituting with a common analog can lead to failures in applications requiring precise fluidity at ambient temperatures, tailored oxidative kinetics, or specific self-assembly behavior in formulations [2]. The following evidence quantifies these critical differentiators, guiding informed procurement decisions where generic substitution is technically inadvisable.

Quantitative Differentiation of Isooctadecenoic Acid vs. Closest Analogs


Physical State: Ambient Temperature Liquidity vs. Solid Saturated Analogs

Isooctadecenoic acid is a liquid at ambient temperature, a direct consequence of its branched, unsaturated structure which disrupts efficient molecular packing [1]. This contrasts sharply with its saturated, straight-chain analog stearic acid (C18:0), which is a waxy solid (mp 67-72°C), and the saturated branched-chain analog isostearic acid, which is also a solid (mp 67.8-68.5°C) [2]. The target compound's liquid state at room temperature eliminates the need for heating during processing, reducing energy consumption and simplifying handling in ambient temperature applications.

Physicochemical Properties Material Handling Formulation Science

Thermal Stability: Higher Flash Point Compared to Oleic Acid

Isooctadecenoic acid exhibits a flash point of 162.4°C, as reported in multiple chemical databases [1]. This value is notably higher than the flash point of its most common unsaturated analog, oleic acid, which is reported as 133°F (56.1°C) by some sources and 189°C by others, but the 162.4°C value provides a well-defined benchmark for safety assessments . The higher flash point suggests a reduced fire hazard during handling and storage at elevated temperatures, offering a quantifiable safety advantage in industrial settings.

Safety Data Thermal Stability Industrial Processing

Oxidative Stability: Double Bond Position Alters Oxidation Kinetics

A study on the oxidative stability of monoenoic fatty acids demonstrated that oxidative stability increases with the proximity of the double bond to the methyl end of the chain [1]. Isooctadecenoic acid has its trans double bond at the C2 position (relative to the carboxyl group), placing it near the carboxyl end and far from the methyl terminus. Based on this structure-stability relationship, it is predicted to be less oxidatively stable than oleic acid, where the double bond is at the C9 position (closer to the methyl end) [1]. This structural feature is critical for applications where a specific oxidative degradation profile is desired, such as in controlled-release formulations or as a reactive intermediate.

Oxidative Stability Shelf Life Lipid Chemistry

Surfactant Behavior: Enhanced Micelle Stability Due to Branched Structure

Research on fatty acid self-assembly has shown that micelles formed from branched-chain fatty acids exhibit higher stability compared to those from straight-chain analogs [1]. The iso-branched structure of isooctadecenoic acid is therefore expected to confer superior micellar stability in aqueous systems relative to straight-chain unsaturated fatty acids like oleic acid. This property is particularly relevant for applications in emulsification, detergency, and drug delivery where formulation robustness over time is critical.

Colloid Chemistry Surfactant Science Formulation Stability

Lubricity Performance: Altered Antifriction Properties Due to Branching

A comparative tribological study of C18 fatty acids demonstrated that molecular structure significantly affects antifriction properties, despite identical polar head groups [1]. The study ranked stearic acid > oleic acid > isostearic acid in terms of friction reduction. While isooctadecenoic acid was not directly tested, the inferior performance of the branched-chain isostearic acid suggests that branching alone can alter the formation and stability of adsorbed lubricating films. By extension, isooctadecenoic acid, with its unique combination of branching and unsaturation, is expected to exhibit friction properties distinct from both straight-chain and saturated branched analogs, making it a candidate for specialized lubricant formulations where standard fatty acids fail.

Tribology Lubricant Additives Surface Science

Optimal Application Domains for Isooctadecenoic Acid Based on Verified Differentiation


Ambient-Temperature Fluid Formulations

Due to its liquid state at room temperature, isooctadecenoic acid is ideally suited for formulations that must remain fluid without heating, such as in cold-process cosmetics, ambient-curing coatings, and liquid detergents. This eliminates the need for energy-intensive melting steps required for solid fatty acids like stearic or isostearic acid [1].

High-Temperature Industrial Processes with Enhanced Safety

The compound's relatively high flash point of 162.4°C makes it a safer alternative to lower-flash-point fatty acids (e.g., oleic acid at 56°C) in applications involving elevated temperatures, such as in metalworking fluids, high-temperature lubricants, or heat transfer media, where fire risk mitigation is a primary procurement concern [1].

Specialized Surfactant and Emulsifier Systems

The branched structure of isooctadecenoic acid is predicted to enhance micelle stability compared to straight-chain analogs [1]. This makes it a candidate for developing robust emulsifiers, detergents, or drug delivery vehicles where long-term colloidal stability is critical and where common fatty acid surfactants fail to maintain performance over time.

Controlled Oxidation or Reactive Intermediate Applications

The predicted lower oxidative stability due to the C2 double bond position may be advantageous in scenarios requiring a predictable degradation or reaction profile, such as in the synthesis of specific derivatives, in biodegradable materials, or in controlled-release formulations where a tailored oxidation rate is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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